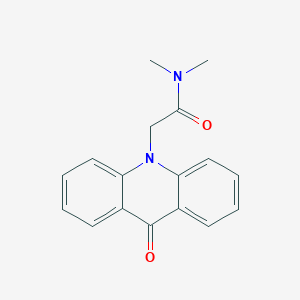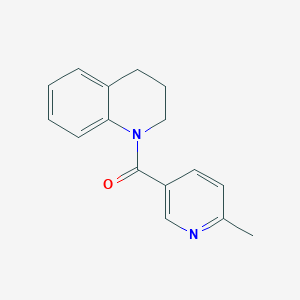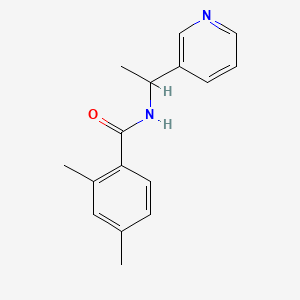
2-chloro-N-(1-pyridin-3-ylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(1-pyridin-3-ylethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CPEB or CP-70, and it belongs to the class of benzamide derivatives.
Mecanismo De Acción
The exact mechanism of action of CPEB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, CPEB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and physiological effects:
CPEB has been reported to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to modulate the activity of various enzymes and signaling pathways, leading to the regulation of various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CPEB is its potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. However, there are also some limitations associated with the use of CPEB in lab experiments. For example, the toxicity and bioavailability of CPEB need to be carefully evaluated before it can be used in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the research on CPEB. One of the areas that require further investigation is the mechanism of action of CPEB, as this will help in the development of more effective drugs. In addition, the potential therapeutic applications of CPEB in various diseases such as Alzheimer's disease and Parkinson's disease need to be explored further. Finally, the toxicity and bioavailability of CPEB need to be evaluated in more detail to determine its safety and efficacy in preclinical and clinical studies.
Conclusion:
In conclusion, CPEB is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CPEB have been discussed in this paper. Further research is required to fully understand the potential of CPEB in the treatment of various diseases.
Métodos De Síntesis
The synthesis of CPEB involves the reaction of 2-chlorobenzoyl chloride with 3-aminopyridine in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
CPEB has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit potent anti-inflammatory and anti-cancer properties. In addition, CPEB has been shown to modulate the activity of various enzymes and signaling pathways, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
2-chloro-N-(1-pyridin-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-10(11-5-4-8-16-9-11)17-14(18)12-6-2-3-7-13(12)15/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUZQWQNIVCKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-pyridin-3-ylethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7457838.png)
